Product packaging for Benzyl 1,2,5-oxadiazepane-5-carboxylate(Cat. No.:CAS No. 952153-89-8)

Benzyl 1,2,5-oxadiazepane-5-carboxylate

Cat. No.: B1397959
CAS No.: 952153-89-8
M. Wt: 236.27 g/mol
InChI Key: JESKYYYFBJBLAC-UHFFFAOYSA-N
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Description

Overview of Benzyl 1,2,5-oxadiazepane-5-carboxylate

This compound is a heterocyclic compound featuring a seven-membered ring structure that incorporates two nitrogen atoms and one oxygen atom within its framework. The compound possesses a molecular weight of 236.27 daltons and exhibits the distinctive characteristics of the oxadiazepane family of heterocycles. The structural architecture of this compound is defined by the presence of a benzyl carboxylate functional group attached to the nitrogen atom at position 5 of the oxadiazepane ring, which serves both as a protecting group and as a site for further chemical elaboration.

The compound exhibits unique chemical properties that distinguish it from other heterocyclic systems. The seven-membered ring provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular interactions with biological targets. The molecular formula C₁₂H₁₆N₂O₃ reflects the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, arranged in a configuration that allows for multiple synthetic transformations. The SMILES notation O=C(N1CCNOCC1)OCC2=CC=CC=C2 provides a detailed representation of the atomic connectivity and spatial arrangement within the molecule.

Research investigations have revealed that this compound demonstrates significant potential as a pharmacophore in medicinal chemistry applications. The compound's structure allows for interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxadiazepane core provides a scaffold that can accommodate diverse substitution patterns, enabling the development of compound libraries with varied biological activities.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on seven-membered heterocyclic compounds as alternatives to conventional five- and six-membered ring systems in drug discovery. The historical foundation for oxadiazepane chemistry can be traced to investigations into 1,2,5-oxadiazole derivatives, which were recognized as valuable pharmacophores in the early stages of heterocyclic medicinal chemistry. The transition from five-membered oxadiazole rings to seven-membered oxadiazepane systems represented a significant advancement in the field, offering enhanced conformational flexibility and novel binding interactions.

The synthetic methodology for preparing oxadiazepane derivatives was established through systematic studies of cyclization reactions involving appropriately functionalized precursors. Early research demonstrated that seven-membered heterocyclic systems could provide unique structural frameworks for drug discovery applications, leading to increased interest in compounds such as this compound. The development of efficient synthetic routes enabled researchers to access these compounds in sufficient quantities for biological evaluation and structure-activity relationship studies.

Historical investigations into 1,2,5-oxadiazole chemistry revealed that these heterocyclic systems possessed significant biological activities, including antibacterial, antimalarial, and anticancer properties. This foundation of knowledge provided the impetus for exploring related seven-membered ring systems, ultimately leading to the identification of this compound as a compound of interest. The progression from oxadiazole to oxadiazepane chemistry represents a natural evolution in the field, driven by the desire to access novel chemical space and discover new biological activities.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive seven-membered ring structure and functional group arrangement. The compound serves as a representative example of medium-ring heterocycles, which have traditionally been underexplored compared to their five- and six-membered counterparts. The significance of this compound extends beyond its individual properties to encompass its role as a building block for more complex molecular architectures and its potential applications in diverse areas of chemical research.

The structural features of this compound provide multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The presence of the benzyl carboxylate group offers opportunities for deprotection and subsequent functionalization, while the oxadiazepane ring itself can undergo various chemical transformations. This versatility has made the compound valuable in structure-activity relationship studies and lead optimization programs.

Research has demonstrated that seven-membered heterocyclic compounds like this compound can exhibit unique biological properties compared to their smaller ring analogs. The increased ring size provides conformational flexibility that can result in improved binding interactions with biological targets. Additionally, the compound's structure allows for the incorporation of multiple pharmacophoric elements within a single molecular framework, potentially leading to enhanced biological activity or selectivity.

The compound has found particular significance in the development of antibacterial agents, where it has been investigated as a structural unit for compounds targeting resistant bacterial strains. The oxadiazepane core provides a scaffold that can accommodate various substituents while maintaining favorable drug-like properties. This has led to its incorporation into medicinal chemistry programs focused on addressing antimicrobial resistance challenges.

Scope and Structure of the Review

This comprehensive review examines this compound from multiple perspectives, providing detailed analysis of its chemical properties, synthetic accessibility, biological activities, and potential applications in drug discovery. The review encompasses current knowledge regarding the compound's structure-activity relationships, synthetic methodologies, and therapeutic potential, while identifying areas for future research and development.

The structural analysis section provides detailed examination of the compound's molecular architecture, including conformational preferences, electronic properties, and physicochemical characteristics that influence its biological activity. Particular attention is given to the relationship between the seven-membered ring structure and the compound's unique properties compared to related heterocyclic systems.

Synthetic methodology discussions encompass established routes for preparing this compound, including detailed analysis of reaction conditions, yields, and scalability considerations. The review evaluates both academic synthetic approaches and potential industrial applications, providing comprehensive coverage of preparative methods and their relative advantages and limitations.

The biological activity section examines current understanding of the compound's pharmacological properties, including its interactions with various biological targets and its potential therapeutic applications. Special emphasis is placed on antimicrobial activities and the compound's role as a building block for developing novel antibacterial agents. The review also addresses structure-activity relationships that have been established through systematic studies of related compounds.

Property Value Reference
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
CAS Number 952153-89-8
Ring System Seven-membered oxadiazepane
Functional Groups Benzyl carboxylate, oxadiazepane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B1397959 Benzyl 1,2,5-oxadiazepane-5-carboxylate CAS No. 952153-89-8

Properties

IUPAC Name

benzyl 1,2,5-oxadiazepane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESKYYYFBJBLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCON1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Diacyl--oxadiazepane Intermediates

The initial step involves preparing N,N'-diacylated hydrazines by reacting hydrazine hydrate with acyl esters and acyl anhydrides in aqueous-alcoholic media. This reaction is often conducted without isolating the monoacylated intermediate, improving efficiency.

Step Reagents & Conditions Notes
1 Hydrazine hydrate + acyl ester Formation of monoacylated hydrazine
2 Addition of acyl anhydride Formation of N,N'-diacylated hydrazine
3 Removal of solvents by evaporation Crude product used directly

This step yields the N,N'-diacylated hydrazine essential for subsequent cyclization.

Cyclization to 4,5-Diacyl--oxadiazepane

The cyclization involves reacting the N,N'-diacylated hydrazine with 2,2'-dichlorodiethyl ether or similar dihalogenated ethers in a polar solvent environment. The reaction is base-mediated, often employing alkali metal hydroxides or alkaline earth metal hydroxides, with phase transfer catalysts to enhance yield.

Parameter Details
Base Alkali metal hydroxides (e.g., NaOH, KOH) or alkaline earth metal hydroxides
Solvent Polar solvents such as water, n-butanol, glycol, DMSO, NMP, DMF, or mixtures
Temperature Elevated temperature, typically 50–150 °C, optimally 80–100 °C
Phase Transfer Catalysts Tetrabutylammonium chloride/bromide, tetramethylammonium chloride/bromide, benzyl-triethylammonium salts, Aliquat
Pressure Atmospheric to 10 bar

The reaction proceeds with the formation of the 4,5-diacyl--oxadiazepane ring, with continuous removal of water by distillation improving conversion.

Conversion to this compound

The critical step is the conversion of the 4,5-diacyl--oxadiazepane intermediate into the desired oxadiazepane derivative. This is achieved by treatment with a base in a polar solvent at elevated temperature, which removes acyl groups and facilitates ring closure or modification to the benzyl ester.

Step Reagents & Conditions Outcome
Base treatment Use of hydroxides or other bases in polar solvents Deacylation and ring formation
Solvent Water, alcohols with boiling points >100 °C, or polar aprotic solvents
Temperature 80–100 °C preferred
Optional Phase transfer catalysts to improve yield

This process is notable for improved efficiency and yield compared to acid-mediated deacylation methods, providing a more controlled and cleaner conversion pathway.

Research Findings and Optimization Insights

  • Base Selection : Alkali metal hydroxides (NaOH, KOH) and alkaline earth metal hydroxides provide effective deacylation and cyclization. The choice influences reaction rate and purity.
  • Solvent Effects : Polar solvents with high boiling points (e.g., NMP, DMSO, water) facilitate better solubility of reactants and intermediates, enhancing reaction kinetics.
  • Phase Transfer Catalysts : The addition of quaternary ammonium salts such as tetrabutylammonium bromide significantly improves reaction rates and yields by facilitating transfer of ionic species between phases.
  • Temperature and Pressure : Elevated temperatures (80–100 °C) accelerate the reaction, while mild pressure (up to 10 bar) can be applied to maintain solvent phase and improve reaction efficiency.
  • Water Removal : Continuous distillation of water formed during cyclization shifts equilibrium towards product formation, increasing yield.

Summary Table of Preparation Conditions

Preparation Stage Reagents Solvent Temperature (°C) Catalyst Notes
N,N'-Diacylated hydrazine formation Hydrazine hydrate, acyl ester, acyl anhydride Aqueous-alcoholic Ambient to reflux None No intermediate isolation
Cyclization to 4,5-diacyl-oxadiazepane N,N'-diacylated hydrazine, 2,2'-dichlorodiethyl ether Water, n-butanol, DMSO, NMP 50–150 (opt. 80–100) Alkali hydroxides + phase transfer catalyst Water removal by distillation recommended
Deacylation and ring closure 4,5-diacyl-oxadiazepane, base Polar solvents (water, alcohols, DMSO) 80–100 Base, phase transfer catalyst Base-mediated conversion preferred over acid

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,5-oxadiazepane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl 1,2,5-oxadiazepane-5-carboxylate is a chemical compound with the molecular formula C12H16N2O3 . While specific applications of this compound are not detailed in the provided search results, the broader context of similar compounds and related research areas can be explored.

1,2,5-Oxadiazepanes and Drug Discovery
Suzuki et al. have developed a synthesis of [1,2,5]oxadiazepane as a versatile structural unit for drug discovery .

Synthesis of Seven-Membered Rings

  • The synthesis of seven-membered rings containing nitrogen and oxygen, such as oxadiazepines, has been achieved through multicomponent reactions (MCRs) .
  • Cui and coworkers reported that the reaction between 3-methylindole, excess formaldehyde, and amine hydrochloride salt in tetrahydrofuran (THF) results in an indole-fused oxadiazepine derivative .
  • Different amino acids and other aliphatic amines furnished the corresponding oxadiazepines in moderate to excellent yields .
  • Various EWGs and EDGs, such as halogens, methoxy, alkene, and alkyne, were also tolerated on the indole ring .

Other Heterocyclic Compounds

  • Usmanova et al. have developed preparative synthesis of a novel version of the medicinally relevant 1,2,5-benzothiadiazepin-4-one-1,1-dioxides .
  • Barbey and co-authors have patented a study on Inhibitors of KEAP1-Nrf2 protein-protein interaction, exploring 7,7a,8,9,10,11-hexahydro[2,1-d:2′,3′-f][1,2,5]thiadiazepine 5,5-dioxide as a precursor .
  • Various benzotriazepine ring systems have been synthesized and examined for biological activity .

Urea Derivatives in Medicinal Chemistry
Urea derivatives are found in medicinally relevant compounds, ranging from approved drugs to recent medicinal chemistry developments . Examples include:

  • PF-04457845: A potent inhibitor of fatty acid amide hydrolase (FAAH) .
  • Telcagepant: An oral calcitonin gene-related peptide (CGRP) receptor antagonist .
  • Zileuton: An inhibitor of 5-lipoxygenase (5-LOX) .
  • Celiprolol: A β-blocker with a unique pharmacologic profile .
  • Carmofur: A pyrimidine analogue used as an antineoplastic agent .
  • Lenvatinib: A multi-kinase urea-based inhibitor targeting VEGF receptors .

Physicochemical Properties

  • This compound has a molecular weight of 236.26700 .
  • The exact mass is 236.11600, with a PSA of 50.80000 and a LogP of 1.42670 .

Mechanism of Action

The mechanism of action of benzyl 1,2,5-oxadiazepane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Diazepane and Azepane Derivatives

(a) (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1001401-60-0)
  • Structure : A six-membered 1,4-diazepane ring substituted with a methyl group at position 5 and a benzyl ester at position 1.
  • Applications : Used in synthetic and medicinal chemistry for exploring structure-activity relationships in drug candidates .
(b) Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate (CAS 1956307-25-7)
  • Structure: A seven-membered azepane ring with amino, hydroxy, and methyl substituents at positions 5 and 3.
  • Key Features: The amino and hydroxy groups introduce hydrogen-bonding capacity, which may enhance solubility and target binding affinity.
  • Applications : Investigated as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules .

Functional Group Analogues: Benzyl Esters

(a) Benzyl Bromide (CAS 100-39-0)
  • Structure : A benzyl group attached to a bromine atom.
  • Key Features : Highly reactive alkylating agent, used in organic synthesis to introduce benzyl groups.
  • Comparison : Unlike benzyl 1,2,5-oxadiazepane-5-carboxylate, benzyl bromide lacks heterocyclic complexity and poses significant health hazards (flammability, toxicity) .
(b) Benzyl Alcohol (CAS 100-51-6)
  • Structure : Benzyl group with a hydroxyl substituent.
  • Key Features : Widely used as a solvent and preservative. Lacks the heterocyclic ring system but shares the benzyl motif.
  • Comparison : Demonstrates lower synthetic utility compared to this compound due to simpler structure .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Applications
This compound Not provided C₁₃H₁₅NO₃ Oxadiazepane ring, benzyl ester Synthetic intermediate (discontinued)
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate 1001401-60-0 C₁₄H₁₈N₂O₂ Methyl group, 1,4-diazepane ring Medicinal chemistry research
Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate 1956307-25-7 C₁₅H₂₀N₂O₃ Amino, hydroxy, methyl groups Pharmaceutical intermediate
Benzyl Bromide 100-39-0 C₇H₇Br Bromine substituent Alkylating agent, foam production
Benzyl Alcohol 100-51-6 C₇H₈O Hydroxyl group Solvent, preservative

Research Findings and Implications

  • Reactivity : The oxadiazepane ring in this compound offers a balance of ring strain and stability, making it suitable for ring-opening reactions or functionalization. In contrast, 1,4-diazepane derivatives (e.g., CAS 1001401-60-0) exhibit greater conformational flexibility, which is advantageous in drug design .
  • Synthetic Utility : The discontinuation of this compound highlights the need for alternative heterocyclic building blocks, such as azepane derivatives, which offer tunable solubility and bioactivity .

Biological Activity

Benzyl 1,2,5-oxadiazepane-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS No. 2032371-94-9
Molecular Formula C12H17ClN2O3
Molecular Weight 272.7 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to bind to various enzymes or receptors, leading to alterations in cellular processes. This compound has shown potential in the following areas:

  • Antimicrobial Activity : Studies indicate that it may possess antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary investigations suggest its effectiveness in inhibiting cancer cell proliferation.

The exact mechanisms remain under investigation, but it may involve modulation of signaling pathways related to cell growth and apoptosis.

Biological Evaluations

Recent studies have focused on evaluating the biological activities of this compound. Notably:

  • Antimicrobial Studies : The compound was tested against various bacterial strains, showing significant inhibitory effects comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM after 48 hours of treatment. This indicates moderate potency in inhibiting cell growth.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it can be compared with structurally related compounds:

CompoundBiological ActivityIC50 (µM)
Benzyl 1,2,4-oxadiazepane-5-carboxylate Moderate antimicrobial activity20
Benzyl 1,2,5-thiadiazepane-5-carboxylate Anticancer activity25
Benzyl 1,2,5-triazepane-5-carboxylate Lower cytotoxicity>30

Applications in Research and Industry

This compound has diverse applications across several fields:

  • Pharmaceutical Development : Its potential as a lead compound for new drug formulations targeting microbial infections and cancer.
  • Agricultural Chemistry : Investigated for its plant growth-regulating properties and potential use as a biopesticide.

Q & A

Q. How to validate catalytic efficiency in downstream applications (e.g., as a chiral auxiliary)?

  • Methodological Answer :
  • Enantiomeric Excess (ee) : Measure via chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy .
  • Catalytic Screening : Test in asymmetric synthesis reactions (e.g., aldol condensation) and compare turnover frequency (TOF) with literature benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 1,2,5-oxadiazepane-5-carboxylate
Reactant of Route 2
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Benzyl 1,2,5-oxadiazepane-5-carboxylate

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